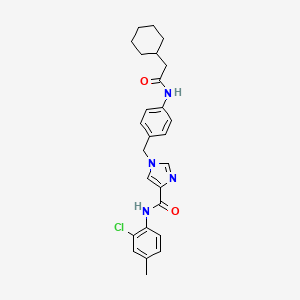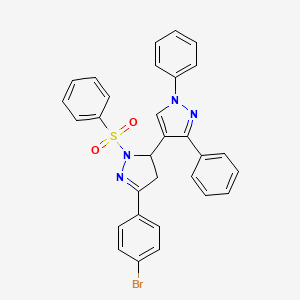
2-(benzenesulfonyl)-5-(4-bromophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by the presence of a benzenesulfonyl group, a bromophenyl group, and two diphenyl groups attached to a bipyrazole core. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, affecting its activity . This reduction in activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound’s interaction with AchE can lead to an increase in reactive oxygen species (ROS) and free radicals . These compounds are produced through routine metabolic pathways but can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
The compound’s interaction with ache suggests it is able to cross the blood-brain barrier and interact with enzymes in the brain
Result of Action
The compound’s action results in a decrease in AchE activity, leading to changes in nerve pulse transmission . This can result in behavioral changes and movement impairment . Additionally, the compound’s interaction with AchE can lead to an increase in ROS, which can cause cellular damage .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the presence of other compounds or environmental stressors that also increase ROS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the design of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-5-phenyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Lacks the bromophenyl group.
2-(benzenesulfonyl)-5-(4-chlorophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-(benzenesulfonyl)-5-(4-bromophenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN4O2S/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)38(36,37)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOQBYTXBDXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
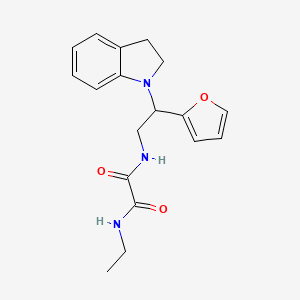
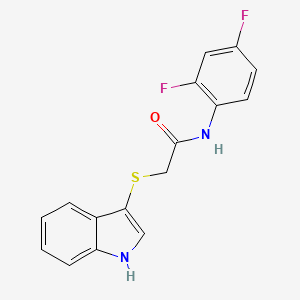
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985185.png)
![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)
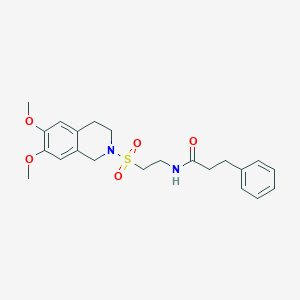
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)
